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Abstract
Difluoroethylphosphine (C₂H₅F₂P), also known as ethyl(difluoro)phosphane, is an

organophosphorus compound of interest due to the presence of both a phosphorus center and

fluorine atoms. This guide provides a comprehensive overview of its chemical structure,

physicochemical properties, and spectroscopic signature. While experimental data for this

specific molecule is limited in publicly accessible literature, this document compiles available

computed data and draws inferences from structurally related compounds to provide a

thorough technical resource. The potential biological activity and safety considerations are also

discussed in the context of broader classes of organophosphorus and fluorinated compounds.

Chemical Structure and Identification
Difluoroethylphosphine is characterized by an ethyl group and two fluorine atoms attached to

a central phosphorus atom.

Table 1: Chemical Identifiers for Difluoroethylphosphine[1]
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Identifier Value

IUPAC Name ethyl(difluoro)phosphane

CAS Number 430-78-4

Molecular Formula C₂H₅F₂P

Canonical SMILES CCP(F)F

InChI InChI=1S/C2H5F2P/c1-2-5(3)4/h2H2,1H3

InChIKey DUCRUCROZRWMSA-UHFFFAOYSA-N

Physicochemical Properties
The physicochemical properties of Difluoroethylphosphine have been primarily determined

through computational methods. These calculated values provide valuable insights into the

molecule's behavior.

Table 2: Computed Physicochemical Properties of Difluoroethylphosphine[1]

Property Value

Molecular Weight 98.03 g/mol

Monoisotopic Mass 98.00969348 Da

XLogP3 1.4

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 0

Rotatable Bond Count 1

Topological Polar Surface Area 0 Å²

Heavy Atom Count 5

Formal Charge 0

Complexity 42.8
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Spectroscopic Data
Detailed experimental spectroscopic data for Difluoroethylphosphine is not readily available

in the public domain. However, a key study by Durig et al., "Spectra and structure of

organophosphorus compounds. 32. Infrared and Raman spectra, conformational stability,

barriers to internal rotation, vibrational assignment, and normal coordinate analysis of

ethyldifluorophosphine," would contain this information. Efforts to obtain the full text of this

publication are ongoing.

In the absence of specific experimental spectra, the following sections describe the expected

spectroscopic characteristics based on the known structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR: The phosphorus-31 nucleus is NMR active and its chemical shift is highly sensitive

to its chemical environment. For a phosphine with electronegative fluorine substituents, the

³¹P chemical shift is expected to be in a specific region. The coupling between phosphorus

and the directly attached fluorine atoms (¹JPF) will result in a triplet in the proton-decoupled

³¹P NMR spectrum. Further coupling to the protons of the ethyl group would also be

observable.

¹⁹F NMR: The fluorine-19 nucleus is also NMR active. The ¹⁹F NMR spectrum would be

expected to show a doublet due to coupling with the phosphorus atom (¹JFP).

¹H NMR: The proton NMR spectrum would show signals for the methyl (CH₃) and methylene

(CH₂) protons of the ethyl group. These signals would be split by each other (³JHH coupling)

and would also exhibit coupling to the phosphorus atom (²JPH for the methylene and ³JPH

for the methyl protons).

¹³C NMR: The carbon-13 NMR spectrum would display two signals corresponding to the two

carbon atoms of the ethyl group. These signals would show coupling to the phosphorus atom

(¹JPC and ²JPC).

Infrared (IR) and Raman Spectroscopy
The vibrational spectra (IR and Raman) of Difluoroethylphosphine would be characterized by

absorption bands corresponding to the various functional groups present.
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Table 3: Expected Infrared and Raman Vibrational Modes for Difluoroethylphosphine

Vibrational Mode
Approximate Wavenumber
(cm⁻¹)

Notes

C-H stretching 2850-3000 From the ethyl group.

C-H bending 1370-1470 From the ethyl group.

P-F stretching 800-900
Strong absorptions are

expected in the IR spectrum.

P-C stretching 650-750

C-C stretching 900-1000

P-F bending 400-500

Mass Spectrometry
In a mass spectrum of Difluoroethylphosphine, the molecular ion peak (M⁺) would be

observed at m/z corresponding to its molecular weight. Fragmentation patterns would likely

involve the loss of fluorine, the ethyl group, or parts of the ethyl group.

Synthesis
Specific, detailed experimental protocols for the synthesis of Difluoroethylphosphine are not

readily available in the searched literature. However, general synthetic routes to similar

organophosphorus compounds suggest that it could be synthesized through methods such as:

Fluorination of a corresponding chlorophosphine: Reaction of ethyldichlorophosphine with a

suitable fluorinating agent (e.g., SbF₃, NaF).

Reaction of an organometallic reagent with a fluorophosphine: For example, the reaction of

an ethyl Grignard reagent with phosphorus trifluoride or a related fluorinated phosphorus

precursor.

Below is a generalized workflow for a potential synthesis and purification process.
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Caption: Generalized workflow for the synthesis and analysis of Difluoroethylphosphine.
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Biological Activity and Signaling Pathways
There is no specific information in the reviewed literature regarding the biological activity or

interaction of Difluoroethylphosphine with signaling pathways. However, the broader classes

of organophosphorus and fluorinated compounds are known to have significant biological

effects.

Organophosphorus Compounds: Many organophosphorus compounds are known for their

neurotoxicity, primarily through the inhibition of acetylcholinesterase (AChE), an enzyme

critical for nerve function. This leads to an accumulation of the neurotransmitter

acetylcholine, causing overstimulation of the nervous system.[2][3]

Fluorinated Compounds: The introduction of fluorine into organic molecules can significantly

alter their biological properties, including metabolic stability, binding affinity to target proteins,

and membrane permeability.[4] Some fluorinated organophosphates have been investigated

for their potential as enzyme inhibitors in various therapeutic areas.[2][4]

Given its structure, Difluoroethylphosphine could potentially interact with biological systems,

but any such activity would need to be determined through experimental studies.

The following diagram illustrates the general mechanism of acetylcholinesterase inhibition by

organophosphorus compounds.
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Caption: General signaling pathway of acetylcholinesterase inhibition by organophosphorus

compounds.
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Safety and Handling
No specific Material Safety Data Sheet (MSDS) for Difluoroethylphosphine (CAS 430-78-4)

was found. However, based on its structure as a fluorinated organophosphorus compound, the

following precautions should be taken:

Toxicity: Assumed to be toxic by inhalation, ingestion, and skin contact. Organophosphorus

compounds can be neurotoxic.[2][3]

Handling: Should be handled in a well-ventilated fume hood by trained personnel wearing

appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety

goggles, and a lab coat.

Flammability: The flammability is unknown, but many related small organophosphorus

compounds are flammable.

Reactivity: May be sensitive to moisture and air. Reactions should be carried out under an

inert atmosphere (e.g., nitrogen or argon).

Conclusion
Difluoroethylphosphine is a structurally interesting molecule for which detailed experimental

data is not widely available. This guide has summarized the known computed properties and

provided a framework for understanding its likely spectroscopic characteristics, potential

synthetic routes, and possible biological and toxicological considerations based on related

compounds. Further experimental investigation is necessary to fully characterize this

compound and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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